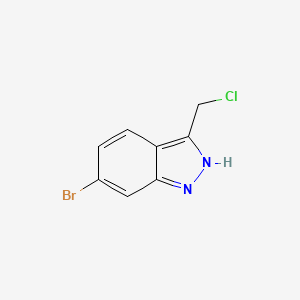

1h-Indazole,6-bromo-3-(chloromethyl)-

Beschreibung

1H-Indazole,6-bromo-3-(chloromethyl)- (molecular formula: C₈H₆BrClN₂; molar mass: 245.5 g/mol) is a halogenated indazole derivative characterized by a bromine atom at the 6-position and a chloromethyl (-CH₂Cl) group at the 3-position of the indazole core . The indazole scaffold, a bicyclic aromatic system, is widely explored in medicinal chemistry due to its versatility in interacting with biological targets .

Eigenschaften

IUPAC Name |

6-bromo-3-(chloromethyl)-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c9-5-1-2-6-7(3-5)11-12-8(6)4-10/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADWGKCQYAXCOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1Br)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole, 6-bromo-3-(chloromethyl)- typically involves the cyclization of appropriate precursors. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent, followed by cyclization under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency and high yields. For instance, the Cu(OAc)2-catalyzed method mentioned above is scalable and suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Indazole, 6-bromo-3-(chloromethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of corresponding oxidized or reduced products.

Wissenschaftliche Forschungsanwendungen

1H-Indazole, 6-bromo-3-(chloromethyl)- has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Medicine: It serves as a building block for the development of new pharmaceuticals.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1H-Indazole, 6-bromo-3-(chloromethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Chloromethyl vs.

- Chloromethyl vs. Iodo : The iodo substituent facilitates palladium-catalyzed cross-coupling (e.g., Suzuki reactions), whereas the chloromethyl group offers orthogonal reactivity for functionalization .

- Methylsulfonyl vs.

Halogen Variations at Position 6

Bromine at position 6 is a common feature in indazole derivatives. Comparisons with other halogenated analogs include:

Key Observations :

- Bromine’s larger atomic radius compared to chlorine or fluorine may improve binding to hydrophobic pockets in enzymes .

- Fluorine substitution (as in 6-fluoro analogs) could enhance metabolic stability but reduce steric bulk .

Core Structure Variations

The indazole core differs from related heterocycles like pyridine in electronic and steric properties:

Key Observations :

- Indazole’s dual nitrogen atoms enable stronger interactions with enzyme active sites (e.g., via hydrogen bonding) compared to pyridine .

Research Findings and Structure-Activity Relationships (SAR)

- Position 3 Substituents : Bulky groups (e.g., 3,5-dimethoxybenzyl) in compound 2-4 () improve binding to hydrophobic pockets, while electron-withdrawing groups (e.g., -SO₂CH₃) enhance polar interactions .

- Position 6 Bromine : Critical for activities such as IDO1 inhibition () and kinase targeting (). Replacement with smaller halogens may reduce potency .

Biologische Aktivität

1H-Indazole, 6-bromo-3-(chloromethyl)- is a heterocyclic organic compound known for its diverse biological activities. This compound is part of the indazole family, which has gained attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. The presence of bromine and chloromethyl groups enhances its reactivity and allows for various chemical modifications, making it a valuable intermediate in drug development.

Anticancer Activity

Research indicates that indazole derivatives exhibit significant antitumor activity. For instance, a study highlighted the synthesis of (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives, which demonstrated potent inhibition against Polo-like kinase 4 (PLK4), a target implicated in cancer cell proliferation. Compound 81c was particularly effective in reducing tumor growth in HCT116 colon cancer models, showcasing its potential as a clinical candidate for cancer therapy .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial properties. In vitro studies have shown that various indazole derivatives can inhibit the growth of pathogenic bacteria. For example, structural modifications of indazole compounds have led to enhanced activity against resistant strains of bacteria, indicating their potential as new antimicrobial agents .

The biological activity of 1H-Indazole, 6-bromo-3-(chloromethyl)- is attributed to its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors. For instance, it has been noted to inhibit phosphoinositide 3-kinase δ, which plays a critical role in respiratory diseases and cancer progression.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1H-Indazole, 6-bromo-3-(chloromethyl)-, it is essential to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1H-Indazole | Parent compound without halogen substitutions | Moderate biological activity |

| 6-Bromo-1H-indazole | Contains bromine group | Enhanced anticancer properties |

| 3-Chloromethyl-1H-indazole | Contains chloromethyl group | Improved antibacterial activity |

The combination of bromine and chloromethyl groups in 1H-Indazole, 6-bromo-3-(chloromethyl)- allows for more diverse chemical modifications and biological activities compared to simpler analogs.

Case Study: Antileishmanial Activity

A recent study focused on the antileishmanial activity of novel indazole derivatives. The compounds were tested using an MTT assay against Leishmania major, with one derivative showing promising growth inhibition. Molecular docking studies revealed stable binding interactions with the Leishmania trypanothione reductase enzyme, indicating a potential mechanism for the observed biological activity .

Case Study: Antiviral Activity

Indazoles have also been explored for their antiviral properties. A study on non-nucleoside reverse transcriptase inhibitors (NNRTIs) derived from indazoles demonstrated significant anti-HIV activity. The structure-activity relationship (SAR) analysis indicated that specific functional groups enhanced binding affinity to viral targets, leading to effective inhibition of HIV replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.